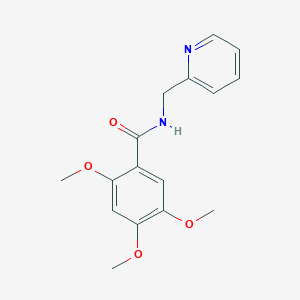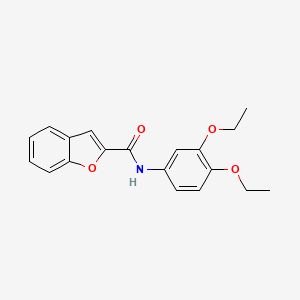![molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine, also known as CHEPy, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a selective dopamine transporter ligand that has been used to investigate the role of dopamine in several neurological disorders. In
Wirkmechanismus
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to changes in behavior and cognition, depending on the brain region and the specific receptor subtypes that are activated.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels has been associated with improvements in attention, working memory, and motor function. However, high doses of this compound can lead to neurotoxicity and damage to dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is its high selectivity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in several neurological disorders. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine research. One area of interest is the role of dopamine in drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for drug addiction. Another area of interest is the development of new dopamine transporter ligands with improved selectivity and lower toxicity. These ligands could be used to study the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Conclusion:
In conclusion, this compound is a valuable research tool that has been used to investigate the role of dopamine in several neurological disorders. Its high selectivity for the dopamine transporter allows for selective manipulation of dopamine levels in the brain, leading to improvements in behavior and cognition. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies. Future research on this compound could lead to new insights into the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Synthesemethoden
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2-chlorophenethylamine with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been extensively used as a research tool to investigate the role of dopamine in several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent and selective dopamine transporter ligand that binds to the dopamine transporter with high affinity. This allows researchers to selectively manipulate dopamine levels in the brain and study its effects on behavior and cognition.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUUTWORMMWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)



![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)